molecular formula C20H28N4O2 B12231041 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine

Cat. No.: B12231041
M. Wt: 356.5 g/mol
InChI Key: UYFWSUKIHGLMHE-UHFFFAOYSA-N
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Description

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is part of the imidazo[1,2-b]pyridazine family, which is known for its potential therapeutic applications, particularly in targeting specific kinases involved in various diseases .

Preparation Methods

The synthesis of 4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine typically involves multiple stepsThe reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve scaling up these reactions using continuous flow techniques to enhance efficiency and reproducibility.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine moiety.

    Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like dichloromethane and ethanol. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

    Major Products: The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups.

Scientific Research Applications

4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-cyclopropanecarbonylpiperidine has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting the activity of TAK1, a serine/threonine kinase involved in cell growth, differentiation, and apoptosis. By binding to the kinase’s active site, it prevents the phosphorylation of downstream targets, thereby disrupting signaling pathways that promote disease progression .

Comparison with Similar Compounds

Similar compounds include other imidazo[1,2-b]pyridazine derivatives, such as:

Properties

Molecular Formula

C20H28N4O2

Molecular Weight

356.5 g/mol

IUPAC Name

[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidin-1-yl]-cyclopropylmethanone

InChI

InChI=1S/C20H28N4O2/c1-20(2,3)16-12-24-17(21-16)6-7-18(22-24)26-13-14-8-10-23(11-9-14)19(25)15-4-5-15/h6-7,12,14-15H,4-5,8-11,13H2,1-3H3

InChI Key

UYFWSUKIHGLMHE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4CC4

Origin of Product

United States

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